2-Hexyl-2-methyl-1,3-dioxolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

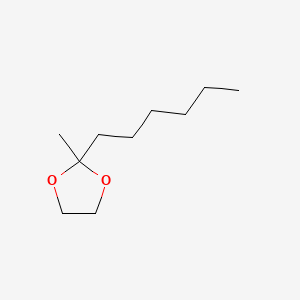

2-Hexyl-2-methyl-1,3-dioxolane is a useful research compound. Its molecular formula is C10H20O2 and its molecular weight is 172.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-Hexyl-2-methyl-1,3-dioxolane has the molecular formula C10H20O2 and features a dioxolane ring structure that contributes to its unique chemical properties. The compound is characterized by its stability and versatility, making it suitable for multiple applications in chemical synthesis and material science .

Polymer Chemistry

a. Comonomer in Polyoxymethylene Resins

One of the primary applications of this compound is as a comonomer in the production of polyoxymethylene resins. These resins are known for their excellent hydrolytic stability compared to homopolymers, which enhances their performance in various applications such as automotive parts, consumer goods, and engineering plastics. The incorporation of this compound into the polymer matrix improves the mechanical properties and thermal stability of the resulting materials .

b. Graft Copolymerization

Recent studies have explored the use of this compound in graft copolymerization processes. This compound can serve as a reactive monomer in the synthesis of graft copolymers from cellulose derivatives, enhancing the compatibility and functionality of cellulose-based materials. Such copolymers are valuable in biomedical applications and as biodegradable materials .

Solvent Applications

Due to its polar aprotic nature, this compound is an effective solvent for various organic reactions. Its ability to dissolve a wide range of organic compounds makes it suitable for use in chemical synthesis and extraction processes. The solvent's unique properties facilitate reactions that require specific solvation environments, thus optimizing yields and selectivity .

Catalytic Applications

a. Catalysis in Organic Reactions

Research has indicated that this compound can act as a ligand or solvent in catalytic reactions involving metal complexes. For instance, magnesium pincer complexes have been shown to utilize this compound effectively for hydrogenation reactions. The presence of this compound enhances the reactivity of metal catalysts, leading to improved yields in the hydrogenation of alkenes and alkynes .

b. Environmental Applications

The compound's stability and reactivity also open avenues for its use in environmental chemistry. Its ability to participate in reactions that detoxify pollutants or facilitate the breakdown of hazardous substances is an area of ongoing research.

Case Studies

Propiedades

Número CAS |

937-94-0 |

|---|---|

Fórmula molecular |

C10H20O2 |

Peso molecular |

172.26 g/mol |

Nombre IUPAC |

2-hexyl-2-methyl-1,3-dioxolane |

InChI |

InChI=1S/C10H20O2/c1-3-4-5-6-7-10(2)11-8-9-12-10/h3-9H2,1-2H3 |

Clave InChI |

HTSKVUFGMXXBAG-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC1(OCCO1)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.